molecular formula C15H19BrN6 B3862995 4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

Cat. No. B3862995
M. Wt: 363.26 g/mol
InChI Key: ARZVUADQXJBWNE-YVLHZVERSA-N
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Description

4-Bromobenzaldehyde is an isomer of bromobenzaldehyde . It is a white solid with an almond odor .


Synthesis Analysis

4-Bromobenzaldehyde can be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 4-Bromobenzaldehyde is C7H5BrO . The structure consists of a benzene ring with a bromine atom and a formyl group attached .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

4-Bromobenzaldehyde has a molar mass of 185.02 g/mol . It has a melting point of 57 °C and a boiling point of 255–258 °C . It is practically insoluble in water .

Safety and Hazards

4-Bromobenzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It has hazard statements H302, H315, H317, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, 4-Bromobenzaldehyde is employed in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes . It is also used in a cross-coupling study with potassium vinyltrifluoroborate . These studies suggest that 4-Bromobenzaldehyde could have potential applications in the synthesis of various organic compounds.

properties

IUPAC Name

6-N-[(Z)-(4-bromophenyl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN6/c1-21(2)14-9-13(18-15(19-14)22(3)4)20-17-10-11-5-7-12(16)8-6-11/h5-10H,1-4H3,(H,18,19,20)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVUADQXJBWNE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)NN=CC2=CC=C(C=C2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=C1)N/N=C\C2=CC=C(C=C2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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